Comparative Anticonvulsant Potency in scPTZ Seizure Model: 4-(4-Bromophenyl) Derivative vs. Phenobarbital and Ethosuximide
The 1-(4-bromophenyl)-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-dione derivative (compound 6g) demonstrated an ED50 of 0.0043 mmol/kg in the subcutaneous pentylenetetrazole (scPTZ) seizure model. This represents approximately a 14-fold potency increase over phenobarbital (ED50 = 0.06 mmol/kg) and approximately a 214-fold potency increase over ethosuximide (ED50 = 0.92 mmol/kg) [1].
| Evidence Dimension | Anticonvulsant potency in scPTZ-induced seizure model |
|---|---|
| Target Compound Data | ED50 = 0.0043 mmol/kg |
| Comparator Or Baseline | Phenobarbital: ED50 = 0.06 mmol/kg; Ethosuximide: ED50 = 0.92 mmol/kg |
| Quantified Difference | 14-fold more potent than Phenobarbital; 214-fold more potent than Ethosuximide |
| Conditions | Subcutaneous pentylenetetrazole (scPTZ) seizure model in mice; neurotoxicity assessed via rotorod test |
Why This Matters
This potency differential identifies the 4-bromophenyl substitution pattern as a critical SAR determinant for absence seizure models, enabling procurement of the optimal scaffold for focused lead optimization.
- [1] Aboul-Enein MN, et al. Int J Mol Sci. 2014;15(9):16911-16935. Compound 6g ED50 = 0.0043 mmol/kg. View Source
